Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate

Übersicht

Beschreibung

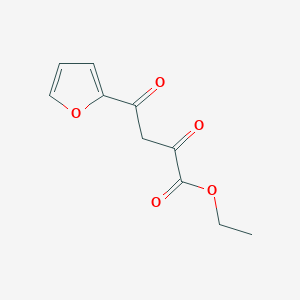

Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate typically involves the reaction of furan derivatives with ethyl acetoacetate under acidic or basic conditions. One common method involves the use of a catalyst such as p-toluenesulfonic acid in an organic solvent like toluene, followed by refluxing the mixture to obtain the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of biorefineries to produce furan derivatives from biomass is also gaining traction as a sustainable and eco-friendly approach .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: Reduction reactions can convert the furan ring into tetrahydrofuran derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the furan ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.

Substitution: Lewis acids like aluminum chloride (AlCl3) are often employed.

Major Products: The major products formed from these reactions include furanones, tetrahydrofuran derivatives, and various substituted furan compounds .

Wissenschaftliche Forschungsanwendungen

Chemistry

Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and electrophilic substitution—makes it a crucial building block in organic synthesis.

Biology

The compound's derivatives have demonstrated potential as antimicrobial and antifungal agents. For instance:

- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

- Fungal Inhibition : Studies indicate that certain derivatives possess antifungal properties, contributing to their potential use in medical applications .

Medicine

This compound is being explored for its pharmacological properties:

- Anti-inflammatory Properties : Some derivatives are being investigated for their ability to reduce inflammation.

- Anticancer Activity : The compound shows promise in anticancer research due to its interactions with cellular pathways involved in tumor growth.

- Antiviral Properties : Ongoing studies are evaluating its effectiveness against viral infections .

Industrial Applications

This compound is utilized in various industrial processes:

- Production of Polymers and Resins : The compound is involved in synthesizing materials used in coatings and adhesives.

- Chemical Intermediate : It serves as a precursor for producing other industrial chemicals.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound derivatives revealed promising results against various pathogens. The synthesized compounds were tested against strains of Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups .

Case Study 2: Anticancer Research

Research focusing on the anticancer potential of furan derivatives indicated that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism involves the induction of apoptosis through the activation of specific cellular pathways .

Wirkmechanismus

The mechanism of action of Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate involves its interaction with various molecular targets and pathways. The furan ring can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the inhibition of enzymes, disruption of cellular membranes, or interference with DNA replication .

Vergleich Mit ähnlichen Verbindungen

Furfural: A furan derivative used in the production of resins and as a solvent.

Furfuryl alcohol: Used in the manufacture of foundry resins and as a chemical intermediate.

2,5-Furandicarboxylic acid: A promising bio-based monomer for the production of sustainable plastics.

Uniqueness: Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate stands out due to its unique combination of a furan ring with an ester and diketone functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Biologische Aktivität

Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential applications in various fields.

Overview of this compound

This compound belongs to the class of furan derivatives, which are known for their significant biological and pharmacological activities. The compound's molecular formula is with a molecular weight of approximately 210.18 g/mol. Its structure includes a furan ring and a dioxobutanoate moiety, contributing to its reactivity and biological potential.

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes by forming reactive intermediates that interact with cellular components. This can disrupt normal cellular functions such as DNA replication and protein synthesis.

- Antimicrobial Activity : Derivatives of this compound have shown promise as antimicrobial agents, indicating that they might interfere with bacterial cell wall synthesis or function .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study measured the Minimum Inhibitory Concentration (MIC) values against various bacterial strains, revealing:

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| This compound | 15.5 - 62 | Highly Active |

| 125 | Moderately Active | |

| 250 - 500 | Poorly Active |

These results suggest that the compound is particularly effective against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory and Anticancer Activities

Furan derivatives are being explored for their anti-inflammatory and anticancer properties. This compound may possess similar activities based on its structural characteristics. Studies have shown that compounds with furan rings can modulate inflammatory pathways and exhibit cytotoxic effects on cancer cells.

Case Studies

- Synthesis and Biological Evaluation : A study synthesized various derivatives of this compound and evaluated their biological activity. The results indicated a correlation between structural modifications and increased antimicrobial potency, supporting the idea of structure-activity relationships (SAR) in drug development .

- Comparative Analysis with Other Compounds : In comparative studies with established antimicrobial agents like fosfomycin, this compound showed competitive inhibition profiles, suggesting its potential as a lead compound for further development in antimicrobial therapies .

Eigenschaften

IUPAC Name |

ethyl 4-(furan-2-yl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-2-14-10(13)8(12)6-7(11)9-4-3-5-15-9/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIOCWOOZQZAFOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.